

"synthesis and characterization of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid"

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Compound of Interest

Compound Name:	2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
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An In-Depth Technical Guide to the Synthesis and Characterization of **2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid**

Foreword for the Advanced Researcher

Welcome to a comprehensive exploration of **2-Methoxy-5-(trifluoromethoxy)phenylboronic acid**, a key building block in modern medicinal chemistry. This guide is crafted for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's synthesis, characterization, and application. We move beyond simple protocols to dissect the underlying principles, offering insights into the causality behind experimental choices and the self-validating systems that ensure scientific integrity. The strategic incorporation of methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups makes this molecule a highly valuable asset for developing next-generation therapeutics, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.^{[1][2]} This document serves as both a detailed procedural manual and a reference for the critical thinking required in advanced organic synthesis.

Strategic Importance in Medicinal Chemistry

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a specialized arylboronic acid designed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-

Miyaura coupling.[3][4][5] Its utility stems from the unique electronic and steric properties conferred by its substituents.

- The Boronic Acid Moiety: This functional group is the reactive handle for forming new carbon-carbon bonds, enabling the construction of complex biaryl structures, which are common motifs in pharmaceuticals.[6][7][8]
- The Trifluoromethoxy (-OCF₃) Group: This substituent is of paramount importance in modern drug design.[1] Compared to a simple methoxy group, the -OCF₃ group is a strong electron-withdrawing group, which can significantly alter the electronic nature of the aromatic ring. Its inclusion in a drug candidate has been shown to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity with biological targets.[1][9]
- The Methoxy (-OCH₃) Group: Positioned ortho to the boronic acid, the methoxy group influences the reactivity and conformation of the molecule. It can participate in intramolecular interactions and affect the molecule's overall polarity and solubility.[2]

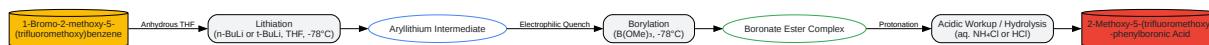
The combination of these features makes **2-Methoxy-5-(trifluoromethoxy)phenylboronic acid** an indispensable reagent for synthesizing novel compounds in oncology, neuroscience, and infectious disease research.

Synthesis Pathway: From Precursor to Product

The synthesis of arylboronic acids is most commonly achieved via a lithium-halogen exchange reaction on an appropriate aryl halide, followed by quenching the resulting aryllithium species with a trialkyl borate. This methodology offers a reliable and scalable route to the desired product.

Proposed Synthetic Workflow

The logical precursor for this synthesis is 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene. The workflow involves three critical stages: lithiation, borylation, and acidic workup.



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Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous substituted phenylboronic acids and represents a robust starting point.[\[10\]](#)

Materials:

- 1-Bromo-2-methoxy-5-(trifluoromethoxy)benzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes/pentane
- Trimethyl borate (B(OMe)₃)
- Saturated aqueous ammonium chloride (NH₄Cl) or 1M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Hexanes

Procedure:

- Setup: Under an inert atmosphere (Argon or Nitrogen), add the starting material, 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene (1.0 eq), to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approx. 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: This step

generates a highly reactive aryllithium intermediate. The extremely low temperature is critical to prevent side reactions and decomposition.

- **Borylation:** While maintaining the temperature at -78 °C, add trimethyl borate (approx. 1.5 eq) dropwise. The addition is often exothermic and must be controlled. Stir the mixture for 1-2 hours at -78 °C. Causality: The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the trimethyl borate to form a stable boronate ester complex.[\[10\]](#)
- **Workup:** Remove the cooling bath and allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl or 1M HCl.
- **Extraction & Purification:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.
- **Isolation:** The resulting crude solid is typically triturated or washed with a non-polar solvent like hexanes to remove non-polar impurities. The final product, **2-Methoxy-5-(trifluoromethoxy)phenylboronic acid**, is collected by filtration and dried under vacuum.

Mechanistic Considerations and Trustworthiness

The protocol's integrity relies on stringent control over reaction conditions.

- **Anhydrous Conditions:** Organolithium reagents and borate esters are highly sensitive to moisture. Water will protonate the aryllithium intermediate, leading back to the starting material and significantly reducing the yield.
- **Inert Atmosphere:** Oxygen can react with the aryllithium intermediate, leading to oxidative side products.
- **Temperature Control:** Low temperatures (-78 °C) are essential to prevent the decomposition of the thermally unstable aryllithium species and to control the selectivity of the reaction.

Comprehensive Characterization

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic and physical methods provides a complete analytical picture.

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Caption: Structure of **2-Methoxy-5-(trifluoromethoxy)phenylboronic acid**.

Spectroscopic and Physical Data

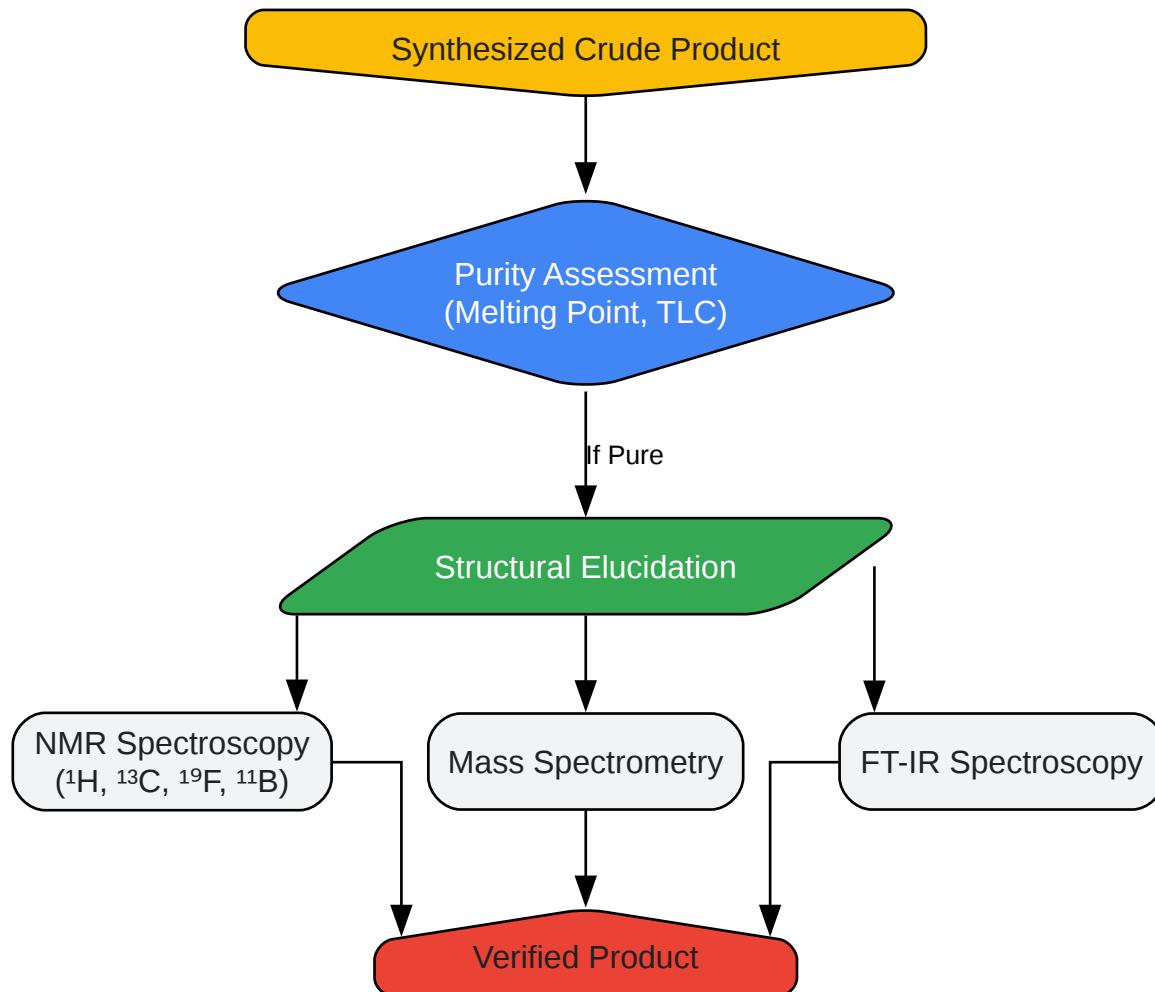
The following table summarizes the expected characterization data for the title compound.

Analytical Technique	Parameter	Expected Observation	Interpretation
¹ H NMR	Chemical Shift (δ)	~7.0-7.8 ppm (Ar-H), ~3.9 ppm (s, 3H, -OCH ₃), ~10-12 ppm (br s, 2H, -B(OH) ₂)	Confirms the presence and connectivity of aromatic and methoxy protons. The boronic acid protons are broad and may exchange with solvent.
¹³ C NMR	Chemical Shift (δ)	~150-160 ppm (C-O), ~110-130 ppm (Ar-C), ~121 ppm (q, -OCF ₃), ~56 ppm (-OCH ₃)	Maps the carbon skeleton of the molecule. The quartet for the -OCF ₃ carbon is a key indicator.
¹⁹ F NMR	Chemical Shift (δ)	~ -58 to -60 ppm (s, 3F)	A singlet in this region is characteristic of the -OCF ₃ group, providing strong evidence of its presence.[11]
¹¹ B NMR	Chemical Shift (δ)	~28-30 ppm (br s)	Confirms the trigonal planar geometry of the boronic acid. A broad signal is typical due to quadrupolar relaxation.[11]
Mass Spec (ESI-MS)	m/z	[M-H] ⁻ or formation of adducts	Confirms the molecular weight of the compound.
FT-IR	Wavenumber (cm ⁻¹)	~3200-3600 (br, O-H), ~1350 (B-O), ~1250 (C-O-C), ~1160-1210 (C-F)	Identifies key functional groups through their characteristic

vibrational frequencies.

Melting Point	Range (°C)	Sharp, defined range	A narrow melting point range is a strong indicator of high purity.
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Characterization Workflow



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Caption: A logical workflow for the complete characterization of the final product.

Stability, Handling, and Storage

Boronic acids require careful handling and storage to maintain their integrity.[7][12] While more stable than many other organometallic reagents, they are susceptible to specific decomposition pathways.[13]

Handling:

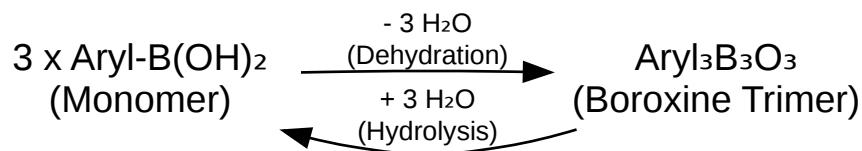
- Always handle in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
- Avoid creating dust; boronic acid powders can be irritants.[14]

Storage:

- Store in a tightly sealed container to prevent moisture absorption.[12]
- Keep in a cool, dry place, away from direct sunlight. Refrigeration is recommended.[14]
- For long-term storage, an inert atmosphere (e.g., under argon) is ideal to prevent slow oxidation.[14]

Decomposition Pathways:

- Protodeboronation: The cleavage of the C-B bond, replacing it with a C-H bond. This is often accelerated by aqueous or protic conditions.[13]
- Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of boronic acid can dehydrate to form a stable six-membered cyclic anhydride called a boroxine. This process is often reversible upon exposure to water.[13][15]



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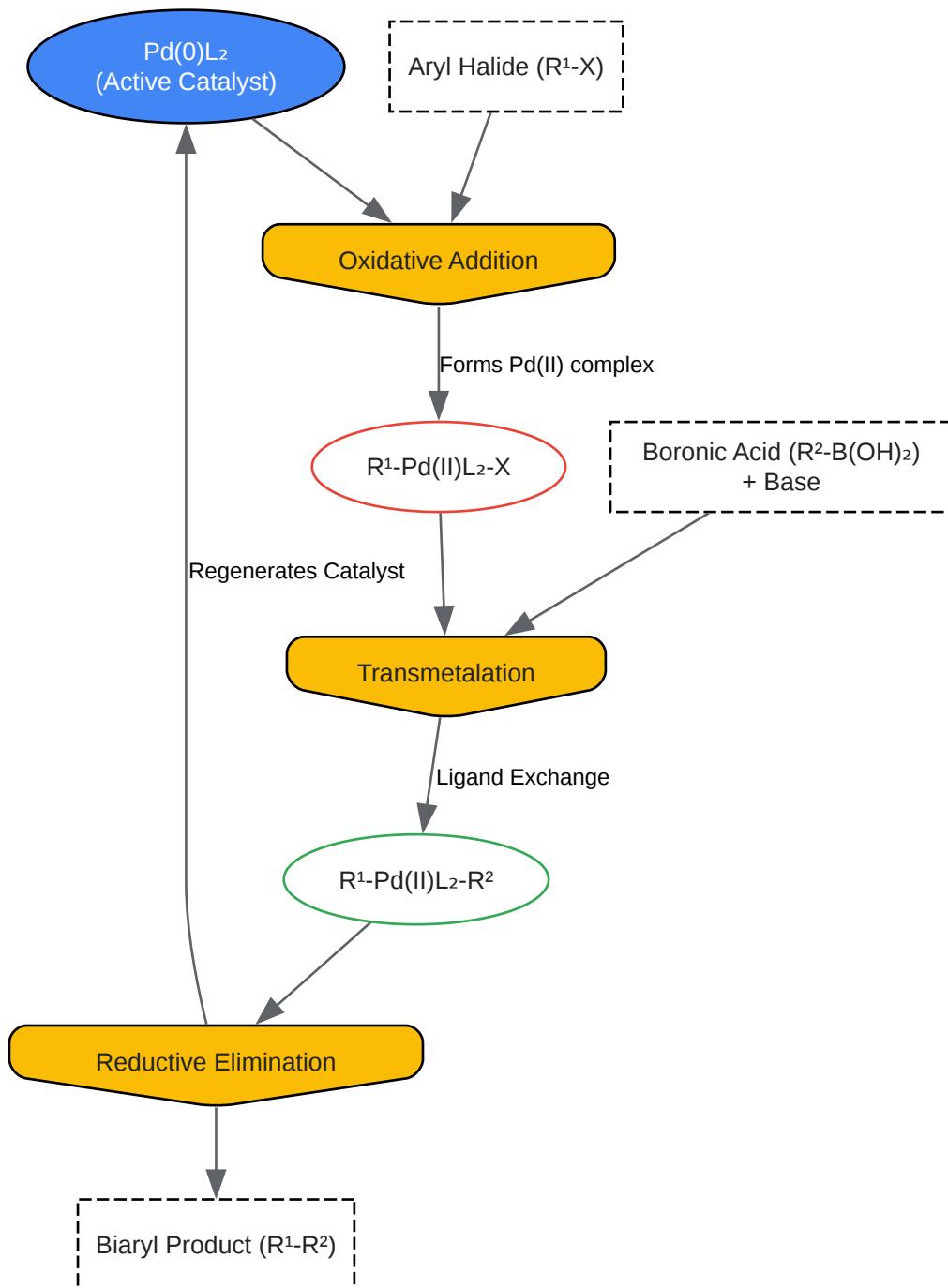
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of **2-Methoxy-5-(trifluoromethoxy)phenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This powerful transformation forges a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3][5][6][16]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][17]

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction's success is due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts, making it a cornerstone of modern pharmaceutical synthesis.^{[4][5]}

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